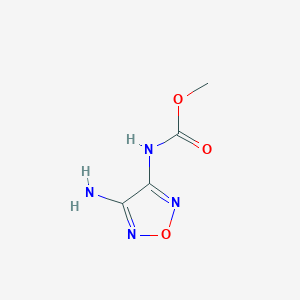

Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-amino-1,2,5-oxadiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c1-10-4(9)6-3-2(5)7-11-8-3/h1H3,(H2,5,7)(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVVCTSQMFSUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178134 | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256628-07-5 | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-amino-1,2,5-oxadiazol-3-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key claims and standards.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, or furazan, ring system is a prominent structural motif in a diverse array of functional molecules. Its unique electronic properties, planarity, and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery and the development of energetic materials.[1][2] The introduction of an amino group and a carbamate functionality onto the furazan core, as in the target molecule this compound, offers versatile handles for further molecular elaboration and can significantly modulate the compound's physicochemical and biological properties. Carbamates are recognized as crucial functional groups in many approved drugs and prodrugs, often contributing to improved stability, bioavailability, and target engagement.[3] This guide details a reliable synthetic route to this valuable building block, starting from the synthesis of the key precursor, 3,4-diaminofurazan.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the formation of 3,4-diaminofurazan, a key intermediate. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Intermediate: 3,4-Diaminofurazan (DAF)

The synthesis of 3,4-diaminofurazan (DAF) is a critical step, and several methods have been reported. A common and effective route involves the dehydration of diaminoglyoxime (DAG).[4][5]

Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxal

Principle and Mechanistic Insights: This reaction proceeds via the oximation of glyoxal with hydroxylamine hydrochloride. The aldehyde groups of glyoxal react with the amino groups of hydroxylamine to form oxime functionalities. The subsequent amination with additional hydroxylamine yields diaminoglyoxime.

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, prepare a solution of hydroxylamine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of glyoxal with vigorous stirring.

-

Control the pH of the reaction mixture by the dropwise addition of an aqueous sodium hydroxide solution, maintaining a slightly basic environment.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

The product, diaminoglyoxime, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield diaminoglyoxime as a white solid.

Step 2: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)

Principle and Mechanistic Insights: The formation of the furazan ring is achieved through the base-catalyzed dehydration and cyclization of diaminoglyoxime.[1] The use of a high-boiling point solvent such as ethylene glycol allows the reaction to be carried out at atmospheric pressure, avoiding the need for specialized high-pressure reactors.[2][6] Potassium hydroxide acts as the catalyst for this transformation.

Caption: Conceptual diagram of the dehydration and cyclization of DAG to DAF.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add ethylene glycol and heat to 120 °C.[2]

-

Carefully add diaminoglyoxime to the hot ethylene glycol, followed by the portion-wise addition of potassium hydroxide.[2]

-

Increase the temperature of the reaction mixture to 170 °C and maintain for one hour.[2]

-

After one hour, cool the clear solution to room temperature.

-

Pour the cooled solution into a mixture of ice and water and shake vigorously until solid crystals of diaminofurazan form.[2]

-

Collect the precipitate by filtration, wash with cold water, and air-dry to obtain 3,4-diaminofurazan as an off-white solid.[2]

Quantitative Data for DAF Synthesis:

| Parameter | Value | Reference |

| Starting Material | Diaminoglyoxime | [2] |

| Reagents | Potassium Hydroxide, Ethylene Glycol | [2] |

| Reaction Temperature | 170 °C | [2] |

| Reaction Time | 1 hour | [2] |

| Reported Yield | ~52% | [2][6] |

| Melting Point | 179-181 °C | [2] |

Final Step: Synthesis of this compound

This final step involves the selective carbamoylation of one of the amino groups of 3,4-diaminofurazan. The reaction of an amine with a chloroformate is a standard and widely used method for the synthesis of carbamates.[7][8]

Principle and Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3,4-diaminofurazan acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The selectivity for mono-carbamoylation can be controlled by stoichiometry.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data on its immediate precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, to project its characteristics. We will delve into a plausible synthetic route, propose robust analytical methodologies for its characterization, and present its expected properties in a structured format. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and related compounds.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in contemporary medicinal chemistry and materials science.[1] Derivatives of this heterocycle are known to exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.[2] Furthermore, the incorporation of a carbamate functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, often leading to improved cell membrane permeability and metabolic stability.[3]

This compound combines these two key structural motifs. While specific research on this compound is not yet prevalent in the public domain, its structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules. This guide aims to bridge the current information gap by providing a detailed projection of its synthesis and physicochemical characteristics.

Proposed Synthesis and Purification

A logical and efficient synthesis of this compound would proceed from the known precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2).[4][5] The key transformation is the selective carbamoylation of the amino group.

Synthetic Pathway

The proposed synthetic route involves the reaction of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with a suitable methylating carbamoylating agent. A common and effective method for this transformation is the use of methyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for carbamate synthesis.[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.

-

Carbamoylation: Add a solution of methyl chloroformate (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl ester protons, a singlet for the methyl carbamate protons, and a broad singlet for the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, signals for the methyl carbons, and two distinct signals for the sp² carbons of the oxadiazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (ester and carbamate), C-N stretching, and vibrations of the oxadiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point and thermal stability of the compound.[7] The melting point of the precursor, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, is reported to be 154-155 °C.[5] The introduction of the methyl carbamate group may alter the melting point, and this should be determined experimentally.

Caption: Workflow for synthesis and characterization.

Projected Physicochemical Properties

The following table summarizes the projected physicochemical properties of this compound based on its structure and data from its precursor.

| Property | Projected Value / Characteristic | Rationale / Reference |

| Molecular Formula | C₅H₆N₄O₄ | Based on chemical structure. |

| Molecular Weight | 186.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class.[6] |

| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure crystalline solid. | The precursor melts at 154-155 °C.[5] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol, ethanol, and acetone. Poorly soluble in water and non-polar solvents like hexane. | Based on the polarity of the functional groups. |

| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of carbamates and oxadiazoles.[3] |

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. While direct experimental data remains to be published, the proposed synthetic route is robust and the analytical methodologies outlined will ensure the unambiguous identification and purity assessment of the target compound.

Future research should focus on the experimental validation of the projected properties and the exploration of this molecule's potential in medicinal chemistry. Its structure suggests it could serve as a valuable building block for the development of novel therapeutic agents. The data presented herein provides a critical starting point for any research group venturing into the chemistry of this promising heterocyclic carbamate.

References

-

PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.

- Google Patents. (n.d.). US4272441A - Preparation of carbamates.

-

ResearchGate. (2025). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Retrieved from [Link]

- Google Patents. (n.d.). US8277807B2 - Pharmaceutical combinations.

- T. Ghosh & B. G. Roy. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269–270.

- P. Kumar, et al. (2016). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 8(8), 734-742.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

- S. Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

ChemBK. (n.d.). Methanol, (4-amino-1,2,5-oxadiazol-3-yl)(imino)-. Retrieved from [Link]

- A. A. Bredikhin, et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2018(4), M1014.

Sources

- 1. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]

- 5. chembk.com [chembk.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) for Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

A Comprehensive Spectroscopic Guide to Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are of paramount importance. Among these, the 1,2,5-oxadiazole (furazan) ring system is a privileged structure, frequently explored for its diverse pharmacological potential.[1][2] Its derivatives are investigated for a range of applications, including as potential therapeutic agents.[3] The title compound, this compound, integrates this key heterocycle with a carbamate functional group—a moiety widely recognized for its role in creating prodrugs, acting as a stable peptide bond isostere, and modulating the physicochemical properties of bioactive molecules.[4][5][6]

This technical guide provides an in-depth, synthesized analysis of the key spectroscopic data for this compound. As no single, comprehensive public record of its full spectroscopic characterization exists, this document serves as an expert-level reference, collating and interpreting expected data based on the analysis of its constituent fragments and structurally related analogues. This guide is intended for researchers and professionals in drug development, offering a foundational dataset for compound verification, quality control, and further research.

Molecular Structure and Key Features

The structure of this compound combines the electron-deficient 1,2,5-oxadiazole ring with two key nitrogen-containing functional groups: a primary amine (-NH₂) at the C4 position and a methyl carbamate (-NHCOOCH₃) at the C3 position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic character of the oxadiazole ring.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H₂N-C⁴ (Amino) | 6.5 - 7.5 | Broad Singlet | 2H | Amine protons on heteroaromatic rings are deshielded and often exhibit broad signals due to quadrupole effects and exchange. Analogous amino groups on furoxan rings appear in this region.[1] |

| C³-NH (Carbamate) | 8.5 - 9.5 | Broad Singlet | 1H | The carbamate N-H proton is adjacent to an electron-withdrawing carbonyl group, leading to significant deshielding. Its signal is typically broad. |

| O-CH₃ (Methyl) | 3.6 - 3.8 | Singlet | 3H | The methyl protons are adjacent to the ester oxygen, resulting in a characteristic singlet in this range, consistent with standard methyl carbamate values.[7] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the four unique carbon environments in the molecule. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.

| Assignment | Predicted δ (ppm) | Rationale |

| C⁷ (C=O, Carbamate) | 155 - 158 | The carbonyl carbon of a carbamate is highly deshielded and appears in a well-defined region of the spectrum.[8] |

| C³ (Oxadiazole) | 145 - 150 | This carbon is bonded to two nitrogen atoms and the carbamate nitrogen, placing it in a very electron-deficient environment. |

| C⁴ (Oxadiazole) | 150 - 155 | This carbon is bonded to a nitrogen, an oxygen, and the amino group. The combined electronegativity results in a downfield shift, similar to related furoxan systems.[1] |

| C⁹ (O-CH₃) | 52 - 55 | The methyl carbon attached to the ester oxygen is typical for a methyl carbamate.[9] |

Standard Experimental Protocol for NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

Acquisition: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-4096 scans.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, C=O, and C=N bonds.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A doublet of peaks is expected for the symmetric and asymmetric stretching of the primary amine, characteristic of amino groups on oxadiazole rings.[1] |

| 3350 - 3200 | N-H Stretch | Carbamate (-NH) | A single, often broad, peak corresponding to the stretching of the secondary amide N-H bond. |

| 1720 - 1690 | C=O Stretch | Carbamate Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in a carbamate ester. This is often one of the most intense peaks in the spectrum.[8] |

| 1640 - 1580 | C=N Stretch | Oxadiazole Ring | The C=N double bonds within the heterocyclic ring give rise to characteristic stretching vibrations.[1] |

| 1580 - 1550 | N-H Bend | Amine/Carbamate | Bending vibrations (scissoring) from both the primary amine and the carbamate N-H. |

| 1250 - 1200 | C-O Stretch | Ester C-O | Asymmetric stretching of the C-O-C bond in the methyl ester portion of the carbamate. |

Standard Experimental Protocol for IR

-

Method: Use either the KBr (potassium bromide) pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Collection: Scan the sample over the range of 4000-400 cm⁻¹.

-

Presentation: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrometric Data

The molecular formula is C₄H₅N₅O₃, with a monoisotopic mass of 171.0392 Da.

| m/z Value (Predicted) | Ion | Rationale |

| 172.0470 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak under soft ionization conditions like Electrospray Ionization (ESI). |

| 171.0392 | [M]⁺ | The molecular ion peak, observable in techniques like Electron Impact (EI). |

| 113.0311 | [M-COOCH₃]⁺ | Fragmentation resulting from the loss of the methoxycarbonyl radical. |

| 99.0154 | [M-NHCOOCH₃]⁺ | Cleavage of the C-N bond between the oxadiazole ring and the carbamate group. |

| 44.0262 | [H₂NCO]⁺ | A common fragment representing the carbamoyl cation. |

Standard Experimental Protocol for MS

-

Ionization Technique: Use Electrospray Ionization (ESI) for its soft ionization, which is ideal for preserving the molecular ion.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, to confirm the elemental composition.

-

Sample Introduction: Introduce the sample via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to corroborate the proposed structure.

Integrated Spectroscopic Characterization Workflow

Confirming the structure of a novel or reference compound is a multi-faceted process. Each spectroscopic technique provides a piece of the puzzle, and their combined data provide a self-validating system for unambiguous identification.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The spectroscopic profile of this compound is distinct and directly reflects its unique molecular architecture. The ¹H and ¹³C NMR spectra provide a clear map of the proton and carbon frameworks, with diagnostic shifts for the oxadiazole ring and carbamate moiety. Infrared spectroscopy confirms the presence of key functional groups, including the amine N-H, carbamate N-H, and carbonyl C=O bonds. Finally, high-resolution mass spectrometry definitively establishes the compound's elemental composition and molecular weight. Together, these techniques provide a robust and comprehensive analytical dataset essential for any researcher working with this compound.

References

- The Royal Society of Chemistry. Supplementary Material (ESI)

- JETIR.

- Supporting Information for General procedure for N-Boc protection of amines. Accessed January 20, 2026.

- ChemicalBook. Methyl carbamate(598-55-0) 1H NMR spectrum. Accessed January 20, 2026.

- Choudhary, A. et al. Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Accessed January 20, 2026.

- Epishina, M.A. et al. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. Accessed January 20, 2026.

- PubChem.

- Telvekar, V. N. Organic Carbamates in Drug Design and Medicinal Chemistry.

- Pagoria, P. et al. 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.

- Choudhary, A. et al. Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole.

- Epishina, M.A. et al. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.

- Rhodes, M. C. et al. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. PubMed. Accessed January 20, 2026.

Sources

- 1. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]

- 8. jetir.org [jetir.org]

- 9. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Crystal structure of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

An In-Depth Technical Guide to the Crystal Structure of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Authored by a Senior Application Scientist

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a cornerstone in the development of energetic materials and pharmacologically active compounds.[1] Its derivatives are noted for their high nitrogen content, positive heats of formation, and the ability of the ring's nitrogen and oxygen atoms to participate in hydrogen bonding.[2] This guide focuses on the crystal structure of this compound, a molecule of significant interest due to the synergistic combination of the energetic furazan core with a carbamate moiety—a functional group known to influence the biological activity and solid-state properties of compounds.[3] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for predicting its stability, density, and potential applications, from drug design to materials science.

This document provides a comprehensive overview of the methodologies for determining the crystal structure of the title compound, an analysis of its anticipated molecular geometry, and a discussion of the supramolecular architecture dictated by intermolecular forces. The protocols and analyses presented herein are grounded in established crystallographic principles and draw parallels from closely related, structurally characterized 4-amino-1,2,5-oxadiazole derivatives.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of this compound would logically proceed from a readily available precursor, 3,4-diamino-1,2,5-oxadiazole (diaminofurazan). The reaction would involve the selective acylation of one of the amino groups with methyl chloroformate. The choice of reaction conditions is crucial to favor mono-acylation and prevent the formation of the di-substituted product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 3,4-diamino-1,2,5-oxadiazole in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.[4][5]

-

Acylation: The reaction mixture is cooled in an ice bath (0 °C). Methyl chloroformate is then added dropwise to the stirred solution. The temperature is maintained at 0 °C to control the reactivity and enhance selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base and any salts. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

Caption: Synthetic workflow for this compound.

Crystallization Strategy

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed to identify optimal crystallization conditions.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Solvent Diffusion: A concentrated solution of the compound is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

The choice of solvent is critical and is often determined empirically. Solvents that lead to the formation of well-defined crystals for related furazan derivatives include acetone and chloroform.[6][7]

Part 2: Crystal Structure Determination

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

X-ray Diffraction Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Part 3: Analysis of the Crystal Structure

Based on the crystal structures of analogous compounds, several key features can be anticipated for this compound.

Molecular Geometry

The 1,2,5-oxadiazole ring is expected to be essentially planar, a characteristic feature of this heterocyclic system.[6] The planarity arises from the aromatic character of the ring. The exocyclic amino and carbamate groups will be attached to the C3 and C4 positions of the furazan ring.

Anticipated Bond Lengths and Angles:

The geometric parameters of the furazan ring are expected to be consistent with those observed in other 4-amino-1,2,5-oxadiazole derivatives.

| Bond/Angle | Expected Value (Å/°) | Reference Compound |

| O-N | ~1.37 - 1.39 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

| C-N (ring) | ~1.30 - 1.33 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

| C-C (ring) | ~1.42 - 1.44 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

| C-N (amino) | ~1.33 - 1.35 | (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]...[6] |

| C-N (carbamate) | ~1.38 - 1.40 | General carbamate structures[3] |

| C=O (carbamate) | ~1.20 - 1.22 | General carbamate structures[3] |

| N-O-N (angle) | ~108 - 110 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

| O-N-C (angle) | ~105 - 107 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

| N-C-C (angle) | ~110 - 112 | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[7] |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the carbamate group (-NH-C(=O)-O-) provide both hydrogen bond donors and acceptors.

-

N-H···N interactions: The amino group's hydrogen atoms can form hydrogen bonds with the nitrogen atoms of the furazan ring of neighboring molecules.

-

N-H···O interactions: The hydrogen atoms of the amino and carbamate groups can also interact with the oxygen atom of the furazan ring and the carbonyl oxygen of the carbamate group in adjacent molecules.

These hydrogen bonding motifs are expected to link the molecules into chains, layers, or a three-dimensional network, significantly influencing the crystal's density and stability.[2][6] In the crystal structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, N—H···O and N—H···N hydrogen bonds link the molecules into sheets.[2][7] A similar layered arrangement is plausible for the title compound.

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Hirshfeld Surface Analysis

To provide a quantitative analysis of the intermolecular interactions, Hirshfeld surface analysis would be a valuable tool. This method allows for the visualization and quantification of different types of intermolecular contacts. For related structures, H···O/O···H and H···N/N···H interactions are shown to be the most significant contributors to the crystal packing.[2][7] A similar distribution of contacts would be expected for this compound, confirming the prevalence of hydrogen bonding in dictating the supramolecular architecture.

Conclusion

While a definitive crystal structure for this compound awaits experimental determination, this guide outlines the robust and systematic approach required for its synthesis, crystallization, and structural analysis. Based on the extensive crystallographic data available for closely related 4-amino-1,2,5-oxadiazole derivatives, we can confidently predict a planar furazan core with a supramolecular structure heavily influenced by a network of N-H···N and N-H···O hydrogen bonds. The detailed protocols and anticipated structural features presented herein provide a solid foundation for researchers in medicinal chemistry and materials science to further investigate this promising compound. The elucidation of its precise crystal structure will undoubtedly provide critical insights into its physicochemical properties and potential applications.

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one. Acta Crystallographica Section E: Crystallographic Communications, [Link]

-

N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCrData, [Link]

-

N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. National Center for Biotechnology Information, [Link]

-

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)...]. Semantic Scholar, [Link]

-

N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. IUCr Journals, [Link]

-

Furazan. Wikipedia, [Link]

-

Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, [Link]

-

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate. PubChem, [Link]

- Furazane derivatives, preparation thereof and energetic compositions containing them.

-

Organometallic synthesis in the furazan series. 2. Furazanylethanes. ResearchGate, [Link]

-

Methyl-5-(7-nitrobenzo[c][6][7][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central, [Link]

-

4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI, [Link]

-

3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate, [Link]

-

Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate, [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications, [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, [Link]

-

Carbamate synthesis by carbamoylation. Organic Chemistry Portal, [Link]

-

Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. PubChem, [Link]

-

Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. ResearchGate, [Link]

-

4-Amino-N-(phenylmethyl)-1,2,5-oxadiazole-3-carboxamide. PubChem, [Link]

Sources

- 1. Furazan - Wikipedia [en.wikipedia.org]

- 2. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

The Biological Versatility of Oxadiazole Carbamates: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Fusion of Oxadiazole and Carbamate Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The oxadiazole ring, a five-membered heterocycle, is a versatile scaffold known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] It is considered a bioisostere of amide, ester, and carbamate functional groups, often enhancing pharmacological activity.[1][3] The carbamate moiety, on the other hand, is a recognized pharmacophore, notably for its role in designing enzyme inhibitors, such as those targeting cholinesterases.[4][5] The amalgamation of these two entities into a single molecular framework—the oxadiazole carbamate—has given rise to a class of compounds with a broad and potent spectrum of biological activities. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic insights into oxadiazole carbamates, tailored for researchers and professionals in drug development.

Core Biological Activities and Therapeutic Potential

Oxadiazole carbamates have demonstrated significant potential across several therapeutic areas. Their biological activity is largely attributed to the synergistic interplay between the oxadiazole core and the carbamate side chain, which allows for diverse interactions with biological targets.[6]

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which oxadiazole carbamates exert their effects is via enzyme inhibition.[6] This has been extensively documented in the context of neurodegenerative diseases and microbial pathogenesis.

Cholinesterase Inhibition: A Focus on Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a decline in acetylcholine levels, making acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) prime therapeutic targets.[4][5] Oxadiazole carbamates have emerged as potent inhibitors of these enzymes.

-

Mechanism of Inhibition: The carbamate moiety of these compounds can acylate the serine residue in the active site of cholinesterases, leading to their inactivation.[7] The oxadiazole ring contributes to the binding affinity and selectivity, fitting into the active site gorge and interacting with key amino acid residues.[4]

-

Selective Inhibition: Notably, certain 1,2,4-oxadiazole derivatives have shown high selectivity for BuChE over AChE, which is a desirable trait in later stages of AD.[4] For instance, one study reported a series of 1,2,4-oxadiazole derivatives with one compound exhibiting an IC50 value of 5.07 µM and a selectivity index greater than 19.72 for BuChE.[4]

Urease Inhibition: Combating Microbial Infections

Urease, a nickel-containing enzyme, is crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[8] Inhibition of this enzyme is a key strategy for treating associated infections.

-

Mechanism of Inhibition: Oxadiazole derivatives, including those with carbamate functionalities, have been identified as potent urease inhibitors.[8][9][10] They are thought to interact with the nickel ions in the active site of the enzyme, disrupting its catalytic activity.[10]

-

Potency: Several studies have reported 1,3,4-oxadiazole derivatives with urease inhibitory activity significantly greater than the standard inhibitor, thiourea.[8][9] One compound demonstrated an IC50 value of 1.15 µM, which is 20-fold more active than thiourea.[8]

Anticancer Activity: A Multifaceted Approach

The antiproliferative effects of oxadiazole derivatives are well-documented, and the incorporation of a carbamate moiety can further enhance this activity.[2][11][12][13] These compounds exert their anticancer effects through various mechanisms.[2][13]

-

Enzyme and Protein Targeting: Oxadiazole-containing compounds have been shown to target a range of enzymes and proteins crucial for cancer cell proliferation, such as histone deacetylases (HDACs), telomerase, and topoisomerase II.[2][12]

-

Cell Cycle Arrest and Apoptosis: Many oxadiazole derivatives induce apoptosis and perturb the cell cycle in cancer cells.[12]

-

Cytotoxicity: Numerous studies have demonstrated the cytotoxicity of oxadiazole derivatives against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.[12][14][15] For example, certain 2,5-diaryl-1,3,4-oxadiazoles have shown potent activity against MDA-MB-231 breast adenocarcinoma cells.[12]

Antimicrobial and Antifungal Properties

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[16][17] Oxadiazole carbamates have shown promise in this area.[18][19]

-

Broad-Spectrum Activity: Derivatives of 1,3,4-oxadiazole have exhibited significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[18][19]

-

Mechanism of Action: The antimicrobial effect is partly attributed to the toxophoric -N=C-O- linkage, which can react with nucleophilic centers in microbial cells.[18]

-

Biofilm Inhibition: In addition to their effects on planktonic cells, some oxadiazole derivatives can prevent the formation of bacterial biofilms, which are notoriously difficult to eradicate.[18]

Synthesis and Screening Workflow

The development of novel oxadiazole carbamates follows a structured workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole Precursors

A common route to 1,3,4-oxadiazole derivatives involves the cyclization of acid hydrazides.[8][20]

Step-by-Step Methodology:

-

Formation of Potassium Salt: To a solution of an appropriate aromatic acid hydrazide in ethanol, add potassium hydroxide and carbon disulfide.

-

Reflux: Reflux the mixture for 6-8 hours.

-

Neutralization: After cooling, neutralize the reaction mixture with 1N hydrochloric acid.

-

Crystallization: Collect the resulting crude crystals of the 1,3,4-oxadiazole derivative.

-

Purification: Recrystallize the crude product from boiling methanol to obtain the purified 1,3,4-oxadiazole precursor.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.[4][21]

Step-by-Step Methodology:

-

Prepare Reagents:

-

Phosphate buffer (pH 8.0)

-

AChE or BuChE enzyme solution

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Test compounds (oxadiazole carbamates) dissolved in a suitable solvent

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB, and the enzyme solution.

-

Add the test compound at various concentrations and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected oxadiazole derivatives.

| Compound Class | Target Enzyme | Key Derivative | IC50 Value (µM) | Reference |

| 1,2,4-Oxadiazoles | Butyrylcholinesterase | Compound 6n | 5.07 | [4] |

| 1,3,4-Oxadiazoles | Urease | Compound 4j | 1.15 | [8] |

| 1,3,4-Oxadiazoles | Acetylcholinesterase | Compound 9 | 1.098 | [21] |

| 1,3,4-Oxadiazole Hybrids | Acetylcholinesterase | Compound 16 | 41.87 | [22] |

| Bis-1,3,4-Oxadiazoles | Urease | Various | 13.46 - 74.45 | [9] |

Mechanistic Insights: Enzyme-Inhibitor Interactions

Molecular docking studies provide valuable insights into the binding modes of oxadiazole carbamates with their target enzymes.

Conclusion and Future Directions

Oxadiazole carbamates represent a promising class of compounds with a diverse range of biological activities. Their modular nature allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on:

-

Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms underlying the anticancer and antimicrobial activities.

-

In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and pharmacokinetic profiles.

-

Target Deconvolution: Identifying the specific cellular targets responsible for the observed biological effects, particularly in the context of cancer.

-

Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of oxadiazole carbamates holds significant promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). LIDSEN Publishing Inc. Retrieved January 20, 2026, from [Link]

-

Karimi-Sales, E., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. DARU Journal of Pharmaceutical Sciences, 29(1), 133-143. Retrieved January 20, 2026, from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Araújo, H. M., et al. (2023). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry, 30(30), 3472-3485. Retrieved January 20, 2026, from [Link]

-

Bîcu, E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3193. Retrieved January 20, 2026, from [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2023, December). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. (2025, April 18). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Hanif, M., et al. (2014). Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. BioMed Research International, 2014, 723853. Retrieved January 20, 2026, from [Link]

-

Eldefrawi, M. E., et al. (1988). Oxadiazolidinones: irreversible inhibition of cholinesterases and effects on acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 246(3), 907-915. Retrieved January 20, 2026, from [Link]

-

Kumar, S., & Sharma, P. K. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. Retrieved January 20, 2026, from [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Molecular Structure, 1248, 131473. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Oxadiazole: Synthesis, characterization and biological activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Kumar, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(7), e2200045. Retrieved January 20, 2026, from [Link]

-

Singh, P., et al. (2019). Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions. Bioorganic Chemistry, 89, 103025. Retrieved January 20, 2026, from [Link]

-

Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5418. Retrieved January 20, 2026, from [Link]

-

Zhang, L., et al. (2017). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Infection and Drug Resistance, 10, 313-321. Retrieved January 20, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1251-1265. Retrieved January 20, 2026, from [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025, August 4). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 1-13. Retrieved January 20, 2026, from [Link]

-

Urease inhibitors containing benzothiazole linked 1,3,4‐oxadiazole or oxime skeleton. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Retrieved January 20, 2026, from [Link]

-

Khan, A., et al. (2022). Bis-1,3,4-Oxadiazole Derivatives as Novel and Potential Urease Inhibitors; Synthesis, In Vitro, and In Silico Studies. Medicinal Chemistry, 18(6), 668-678. Retrieved January 20, 2026, from [Link]

-

Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Oxadiazoles in Medicinal Chemistry. (2012, January 13). Researcher.Life. Retrieved January 20, 2026, from [Link]

-

Głowacka, E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved January 20, 2026, from [Link]

-

Szafrański, K., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2535. Retrieved January 20, 2026, from [Link]

-

Głowacka, E., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7235. Retrieved January 20, 2026, from [Link]

-

Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46906-46920. Retrieved January 20, 2026, from [Link]

-

Khan, K. M., et al. (2005). Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. Journal of Medicinal Chemistry, 48(9), 3433-3441. Retrieved January 20, 2026, from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2020, December 1). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. (2025, September 16). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of PharmTech Research. Retrieved January 20, 2026, from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018, July 18). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Gümüş, F., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 27(13), 4220. Retrieved January 20, 2026, from [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020, November 2). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxadiazolidinones: irreversible inhibition of cholinesterases and effects on acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis-1,3,4-Oxadiazole Derivatives as Novel and Potential Urease Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 18. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation profile of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of this compound. In the absence of extensive empirical data for this specific molecule in the public domain, this document synthesizes information based on the known chemical behaviors of its constituent functional groups: the methyl carbamate moiety and the 4-amino-1,2,5-oxadiazole core. We will explore the anticipated degradation pathways under various stress conditions, including hydrolytic, thermal, and photolytic stress. Furthermore, this guide outlines detailed, field-proven experimental protocols for systematically evaluating the stability of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Introduction

This compound is a molecule of interest that combines the structural features of a carbamate with a substituted oxadiazole ring. The 1,2,5-oxadiazole (furazan) ring system is a component of various energetic materials and pharmacologically active compounds, valued for its high nitrogen content and metabolic stability.[1][2] Carbamates are a common functional group in pharmaceuticals and agrochemicals, often used to improve properties such as membrane permeability and enzymatic stability.[3][4] Understanding the stability and degradation profile of this hybrid molecule is paramount for its potential development, ensuring its safety, efficacy, and shelf-life.

This guide provides a predictive assessment of the stability of this compound and offers a detailed roadmap for its experimental validation.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale & References |

| Molecular Formula | C₄H₅N₅O₃ | Based on chemical structure. |

| Molecular Weight | 171.12 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Many small organic molecules with similar functional groups are solids at room temperature.[5] |

| Melting Point | Expected to be relatively high. | The presence of hydrogen bonding donors (amino and carbamate N-H) and acceptors (carbonyl and oxadiazole oxygens and nitrogens) would lead to a stable crystal lattice. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The polar functional groups suggest some water solubility, while the overall structure is organic in nature.[6] |

| pKa | The amino group is expected to be weakly basic. The carbamate N-H is generally not considered acidic. | The electron-withdrawing nature of the oxadiazole ring would decrease the basicity of the amino group compared to a simple aniline. |

Predicted Stability and Degradation Profile

The overall stability of this compound will be dictated by the lability of the methyl carbamate linkage and the integrity of the 4-amino-1,2,5-oxadiazole ring under various stress conditions.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of the target molecule will be highly dependent on the pH of the aqueous environment.

-

Acidic Conditions (pH 1-3): Under strong acidic conditions, the 1,2,5-oxadiazole ring is expected to be the more labile moiety. Protonation of a ring nitrogen can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening.[7][8] The carbamate group is generally more stable to acid hydrolysis than esters.[9]

-

Neutral Conditions (pH 6-8): In the physiological pH range, carbamates are generally more stable than their corresponding esters.[3][9] However, slow hydrolysis of the carbamate bond can still occur. The stability of the oxadiazole ring is expected to be maximal in the pH range of 3-5.[7][8]

-

Alkaline Conditions (pH 9-12): Carbamates are susceptible to base-catalyzed hydrolysis.[9][10] The hydrolysis rate is expected to increase significantly with increasing pH. The mechanism for a primary carbamate like this involves the deprotonation of the carbamate nitrogen, followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed.[10]

Predicted Hydrolytic Degradation Pathway:

Caption: Predicted thermal degradation pathway.

Photostability

Photodegradation can be a significant issue for light-sensitive compounds.

-

1,2,5-Oxadiazole Ring: Some oxadiazole derivatives have been shown to undergo photochemical reactions, such as ring isomerization or cleavage, upon exposure to UV light. [11][12]The specific pathway is dependent on the substituents and the wavelength of light.

-

Carbamate and Amino Groups: These groups are not strong chromophores in the near-UV and visible regions but can influence the electronic properties of the oxadiazole ring. The presence of the amino group may increase the molecule's susceptibility to photo-oxidation.

Experimental Protocols for Stability Assessment

To empirically determine the stability and degradation profile of this compound, a systematic forced degradation study is essential. [13]

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

4.2.1. Hydrolytic Degradation

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.

-

Place the vial in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.

-

Keep the vial at room temperature.

-

Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

Add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.

-

Place the vial in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

-

Dilute with mobile phase for analysis.

-

4.2.2. Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL stock solution.

-

Procedure:

-

Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.

-

Keep the vial at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute with mobile phase for analysis.

-

4.2.3. Thermal Degradation

-

Solid State:

-

Place a known amount of the solid compound in a thin layer in a glass vial.

-

Heat in an oven at a specified temperature (e.g., 80°C).

-

At specified time points, dissolve a portion of the solid in a known volume of solvent for analysis.

-

-

Solution State:

-

Prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile/water).

-

Heat the solution in a sealed vial at a specified temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points for analysis.

-

4.2.4. Photolytic Degradation

-

Procedure:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase HPLC method coupled with a mass spectrometer (LC-MS/MS) is highly recommended.

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve all peaks (e.g., 5% to 95% B over 10 minutes).

-

Detection:

-

UV/Vis detector to quantify the parent compound.

-

Mass spectrometer to identify the mass of the parent and degradation products.

-

Summary and Recommendations

Based on the chemical principles of its constituent moieties, this compound is predicted to be most susceptible to degradation under alkaline and strong acidic conditions, as well as at elevated temperatures. The primary degradation pathways are likely to be hydrolysis of the carbamate linkage and potential opening of the oxadiazole ring under harsh pH conditions.

Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry place, protected from light.

-

Formulation: For liquid formulations, a buffered system in the pH range of 3-5 is recommended to maximize stability. [7][8]* Excipient Compatibility: Care should be taken to avoid alkaline excipients that could promote carbamate hydrolysis.

This guide provides a theoretical framework and a practical experimental approach to thoroughly characterize the stability and degradation profile of this compound. The successful execution of these studies will provide the necessary data to ensure the quality, safety, and efficacy of any potential products containing this molecule.

References

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?

- Jukić, M., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Trivedi, R., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- Daily, R. L. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate.

- PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.

- ACS Omega. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.

- PMC - NIH. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.

- ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.

- RSC Publishing. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives.

- CAMEO Chemicals - NOAA. (n.d.). METHYL CARBAMATE.

- PubMed. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification.

- ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents.

- PubChem. (n.d.). Methyl Carbamate.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- PMC - PubMed Central. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.

- Scirp.org. (n.d.). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- Unknown Source. (n.d.).

- MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.

- ResearchGate. (n.d.). 3-(4-Amino-1,2,5-oxadiazol-3-yl).

-

PMC - PubMed Central. (2015). Methyl-5-(7-nitrobenzo[c]o[3][4][14]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Retrieved from

- PubMed. (1987). Amino acid analysis by reversed-phase high-performance liquid chromatography. Automatic pre-column derivatization with activated carbamate reagent.

- ResearchGate. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

- Journal of Pharma and Biomedics. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

- 14. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

An In-Depth Technical Guide to the Solubility of Methyl (4-amino-1,2,5-oxadiazol-3-yl)carbamate for Researchers and Drug Development Professionals